molecular formula C18H19NO3S B5678448 Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B5678448
M. Wt: 329.4 g/mol
InChI Key: QUHFIVWCHTVEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is a thiophene-derived compound featuring a 2-amino-thiophene-3-carboxylate scaffold with two key substituents:

  • Position 2: A cyclopropylcarbonylamino group (–NH–C(O)–cyclopropyl).
  • Position 4: A 4-methylphenyl (para-tolyl) group.

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-3-22-18(21)15-14(12-6-4-11(2)5-7-12)10-23-17(15)19-16(20)13-8-9-13/h4-7,10,13H,3,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHFIVWCHTVEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method involves the use of cyclopropylcarbonyl chloride and 4-methylphenylthiophene-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-methylphenyl group distinguishes this compound from other analogs. Key comparisons include:

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 2-amino-4-isobutylthiophene-3-carboxylate Isobutyl 255.34 Enhanced lipophilicity; used in materials science
Ethyl 2-amino-4-phenylthiophene-3-carboxylate Phenyl 261.33 Higher aromaticity; potential optoelectronic applications
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-Chlorophenyl 295.78 Increased electron-withdrawing effects; antimicrobial activity
Target Compound 4-Methylphenyl 369.44 Balanced lipophilicity and steric bulk; unexplored bioactivity

Analysis :

  • Unlike the 4-chlorophenyl analog, the methyl group lacks electron-withdrawing effects, which may influence electronic interactions in biological systems .

Substituent Variations at Position 2

The cyclopropylcarbonylamino group at position 2 is a unique feature. Comparisons include:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 2-[N-(methylthiothiocarbonyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Methylthiothiocarbonyl (–N–C(S)–SMe) 339.48 Fused-ring system; antitumor activity
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethoxy-oxoethyl-hydroxyphenyl 390.44 Hydrogen-bonding capacity; neuroprotective potential
Target Compound Cyclopropylcarbonylamino 369.44 Conformational rigidity; unexplored pharmacokinetics

Analysis :

  • The cyclopropylcarbonylamino group introduces conformational rigidity, which may enhance metabolic stability compared to flexible alkyl chains (e.g., ethoxy-oxoethyl derivatives) .

Structural Complexity and Ring Systems

The target compound lacks fused heterocycles present in many analogs:

Compound Name Core Structure Key Features Reference
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Fused benzo[b]thiophene Improved planarity; DNA intercalation
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Enhanced solubility; catalytic applications
Target Compound Simple thiophene Synthetic simplicity; modular derivatization

Analysis :

  • Fused-ring systems (e.g., benzo[b]thiophene) enhance planarity and π-π stacking but complicate synthesis .
  • The simple thiophene core of the target compound allows easier functionalization, though it may lack the bioactivity of fused analogs.

Analysis :

  • The target compound likely requires a multicomponent approach similar to other 2-amino-thiophene-3-carboxylates, though yields may vary due to steric hindrance from the cyclopropyl group .
  • Sulfonamido derivatives (e.g., from ) employ distinct reagents (e.g., sulfonyl chlorides), highlighting divergent synthetic strategies .

Biological Activity

Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a cyclopropylcarbonyl group and a 4-methylphenyl group. Its structural formula can be represented as follows:

C16H17N2O2S\text{C}_{16}\text{H}_{17}\text{N}_{2}\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism involves binding to active sites, which can inhibit or modulate enzyme activity, thereby influencing various biochemical pathways. For instance, it may act as an inhibitor for certain kinases, which are critical in cancer signaling pathways .

Anticancer Potential

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Effect
Hep-217.82Cytotoxic
P8153.25Cytotoxic

These results suggest that the compound has a promising profile for further development as an anticancer agent .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For example, it has shown significant inhibition of Aurora-A kinase with an IC50 value of 0.067 µM. This level of inhibition indicates a strong potential for therapeutic applications in cancer treatment .

Case Studies

  • Study on Antitumor Activity :
    • A recent study investigated the effects of this compound on tumor growth in animal models. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size by up to 42% compared to control groups .
  • Mechanistic Insights :
    • Another research effort focused on the molecular interactions of the compound with target proteins involved in cell signaling pathways. Using computational docking studies, it was found that the compound forms stable complexes with the target proteins, suggesting a mechanism for its inhibitory effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.